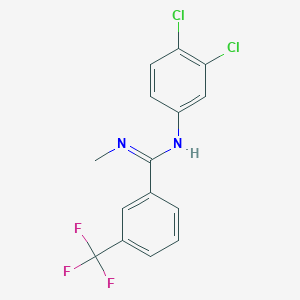
N-(3,4-dichlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,4-dichlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting structural and chemical properties. While the specific compound is not directly discussed in the provided papers, related compounds with chlorophenyl and trifluoromethyl groups have been studied, suggesting that the compound may share some of the characteristics and behaviors observed in these studies.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of imidoyl chlorides and azomethines, as seen in the reactions of N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes . The process may involve the use of catalysts like AlCl3 and can lead to various side reactions, including fluorine substitution with chlorine . Although the exact synthesis route for "this compound" is not provided, it is likely that similar synthetic strategies and considerations would apply.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by strong intramolecular hydrogen bonding and, in some cases, additional intermolecular hydrogen bonds that can lead to the formation of chains or sheets . The presence of chloro and trifluoromethyl groups can influence the overall geometry and stability of the molecule. For instance, the heterocyclic thiazine rings in some chlorophenyl derivatives adopt half-chair conformations, stabilized by extensive intramolecular hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can result in a variety of products depending on the reactants and conditions. For example, N-(pentafluorophenyl)carbonimidoyl dichloride can undergo intramolecular cyclization to form polyfluorinated tetrahydroquinazoline diones when reacted with tetrafluorobenzene . The presence of electron-withdrawing groups such as trifluoromethyl may affect the reactivity and the types of reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related studies. For instance, the electronic properties, including band gap energies and reactive sites, can be influenced by solvent effects, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . The presence of chloro and trifluoromethyl groups is likely to impact the compound's solubility, stability, and reactivity. Additionally, spectroscopic properties such as IR and Raman wave numbers can be predicted computationally, which would be relevant for the characterization of the compound .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2/c1-21-14(22-11-5-6-12(16)13(17)8-11)9-3-2-4-10(7-9)15(18,19)20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIMSODHWROGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

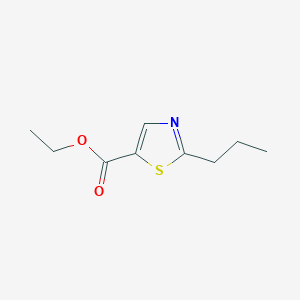
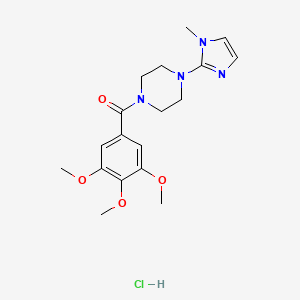

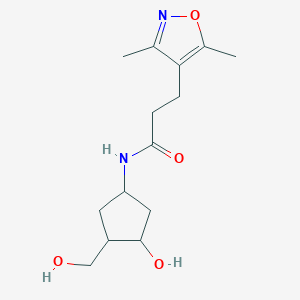
![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
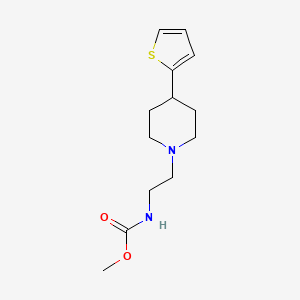
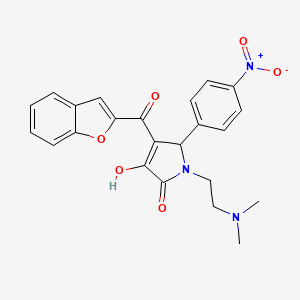
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)

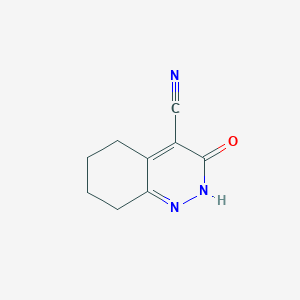
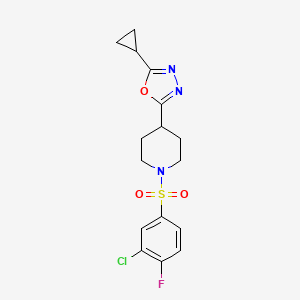
![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)